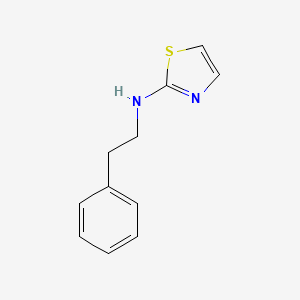

N-(2-phenylethyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

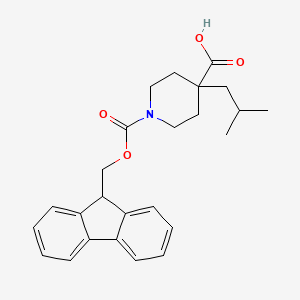

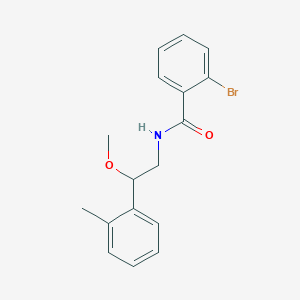

“N-(2-phenylethyl)-1,3-thiazol-2-amine” is a compound containing a phenylethyl group and a thiazol-2-amine group. The phenylethyl group is a common structural motif in organic chemistry and is present in many biologically active molecules . Thiazol-2-amine is a type of heterocyclic compound containing nitrogen and sulfur in a five-membered ring .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a phenylethyl group attached to a thiazol-2-amine ring. The exact structure would depend on the positions of these groups relative to each other .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, the presence of polar groups like the amine in thiazol-2-amine could influence its solubility in different solvents .

Scientific Research Applications

Synthetic Methodologies

A notable application involves the use of hypervalent iodine for the regioselective oxidative C–H functionalization, leading to the synthesis of biologically potent thiazol-2-amines. This metal-free approach offers a broad substrate scope, short reaction times, and simplified product purification procedures, demonstrating the compound's utility in synthetic organic chemistry (Mariappan et al., 2016).

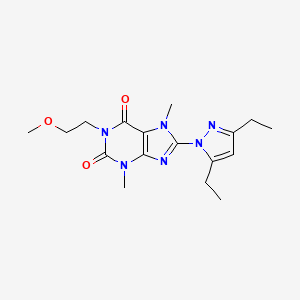

Chemical Functional Units and Tautomeric Character

The compound N-(pyridin-2-yl)thiazol-2-amine exhibits a versatile chemical functional unit, with quantum chemical analysis revealing the presence of six competitive isomeric structures. This suggests a dynamic tautomerism within the compound, highlighting its electron-donating properties and potential for various chemical applications (Bhatia et al., 2013).

Materials Science and Catalysis

Thiazolium carbene catalysts derived from vitamin B1 for the fixation of CO2 onto amines present a sustainable approach for synthesizing pharmaceuticals and natural products. These catalysts, being highly effective and inexpensive, operate under ambient conditions and highlight the compound's role in green chemistry and catalysis (Das et al., 2016).

Biological Activities

The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents uncovers the biological significance of thiazol-2-amine compounds. These derivatives exhibit potent antimicrobial activity against various pathogenic strains, indicating their potential as leads for developing new antimicrobial drugs (Bikobo et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for “N-(2-phenylethyl)-1,3-thiazol-2-amine” would depend on its biological activity and potential applications. For instance, if it shows promising activity in a certain biological context, future research could focus on optimizing its properties for that application .

properties

IUPAC Name |

N-(2-phenylethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5,8-9H,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFFAPQYMPSJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2667259.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)

![[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2667273.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)